4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C11H6F4N2O. It is characterized by the presence of a benzene ring substituted with a tetrafluoropropoxy group and two cyano groups. This compound is known for its unique chemical properties and has found applications in various scientific fields, including materials science, organic chemistry, and pharmaceuticals.
Preparation Methods
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing cyano groups. Common reagents include alkyl halides and strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with various functional groups .
Scientific Research Applications
4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile has diverse scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile is primarily related to its ability to interact with specific molecular targets. The electron-withdrawing cyano groups and the tetrafluoropropoxy moiety influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-(2,2,3,3-Tetrafluoropropoxy)benzene-1,2-dicarbonitrile can be compared with similar compounds such as:
4-(2,2,3,3-Tetrafluoropropoxy)benzonitrile: This compound lacks the additional cyano group, which affects its chemical reactivity and applications.
Benzene, 1-bromo-2-(2,2,3,3-tetrafluoropropoxy):
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications .
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O/c12-10(13)11(14,15)6-18-9-2-1-7(4-16)8(3-9)5-17/h1-3,10H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLGCUTWCKKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(C(F)F)(F)F)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400698 |
Source
|
Record name | 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121190-46-3 |
Source
|
Record name | 4-(2,2,3,3-tetrafluoropropoxy)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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